p-Chloroazobenzene

Overview

Description

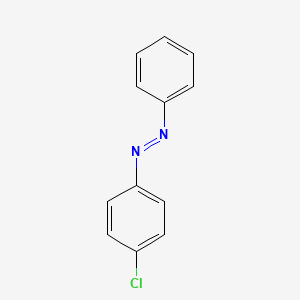

p-Chloroazobenzene: is an organic compound characterized by the presence of a chloro group attached to the para position of an azobenzene molecule. Azobenzenes are well-known for their ability to undergo reversible photoisomerization, making them valuable in various scientific and industrial applications. The compound’s molecular formula is C12H9ClN2, and it is often used in research due to its unique photochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Chloroazobenzene can be synthesized through the diazotization of p-chloroaniline followed by a coupling reaction with aniline. The process involves the following steps:

Diazotization: p-Chloroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with aniline in an alkaline medium to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of azobenzene. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: p-Chloroazobenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form p-chloronitrobenzene.

Reduction: Reduction of this compound can yield p-chloroaniline.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

Oxidation: p-Chloronitrobenzene

Reduction: p-Chloroaniline

Substitution: Various substituted azobenzenes depending on the nucleophile used.

Scientific Research Applications

p-Chloroazobenzene has a wide range of applications in scientific research:

Chemistry: It is used as a photoswitchable molecule in the study of photochemical reactions and molecular switches.

Biology: The compound is employed in the development of photoresponsive biomolecules and optogenetics.

Medicine: Research into photopharmacology utilizes this compound to control biological processes with light.

Industry: It is used in the production of dyes, pigments, and photoresponsive materials.

Mechanism of Action

The primary mechanism of action of p-Chloroazobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This photoisomerization alters the compound’s geometry and electronic properties, enabling it to interact with various molecular targets. The process is initiated by the absorption of light, which induces a conformational change in the molecule .

Comparison with Similar Compounds

Azobenzene: The parent compound without the chloro substituent.

p-Methoxyazobenzene: Contains a methoxy group instead of a chloro group.

p-Nitroazobenzene: Contains a nitro group instead of a chloro group.

Uniqueness: p-Chloroazobenzene is unique due to the presence of the chloro group, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific photochemical and electronic characteristics .

Biological Activity

p-Chloroazobenzene (p-CAB) is an organic compound belonging to the azobenzene family, characterized by its azo group (-N=N-) and a chlorine substituent at the para position of the benzene ring. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial applications and as a photoswitchable agent. This article provides an overview of its biological activity, supported by case studies and research findings.

This compound is a yellow crystalline solid with a molecular formula of CHClN. Its structure allows for photoisomerization, a process where the compound can switch between trans and cis configurations upon exposure to light. This property is crucial in developing antimicrobial agents that can be activated or deactivated using specific wavelengths of light.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of p-CAB and its derivatives. The introduction of p-CAB into various antimicrobial compounds has shown significant efficacy against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Photoswitchable Antimicrobial Agents :

- A novel tetra-ortho-chloroazobenzene amino acid (CEBA) was synthesized, enabling the photoswitching of antimicrobial activity in tyrocidine A analogues. Upon irradiation with red light, these compounds exhibited enhanced activity against Acinetobacter baumannii, a clinically relevant pathogen. The compounds reverted to their inactive form upon exposure to sunlight, providing an ideal self-deactivation mechanism upon environmental release .

-

Mechanism of Action :

- The mechanism underlying the antimicrobial action of p-CAB derivatives involves structural modifications that enhance their interaction with bacterial membranes. For instance, linear analogues of tyrocidine A modified with CEBA displayed improved selectivity and potency against various strains, including Streptococcus pyogenes and Brevibacillus brevis. These modifications allowed for better photocontrol over their biological activity .

Research Findings

The following table summarizes key findings from various studies on the biological activity of p-CAB and its derivatives:

The biological activity of p-CAB is attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of p-CAB allows it to integrate into bacterial membranes, causing structural disruption.

- Reactive Oxygen Species (ROS) Generation : Upon light activation, p-CAB derivatives can generate ROS, leading to oxidative stress in bacterial cells.

- Photoisomerization : The ability to switch between trans and cis forms enables precise control over the activity, allowing for targeted treatment strategies.

Properties

IUPAC Name |

(4-chlorophenyl)-phenyldiazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFDMENHTAYHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871069 | |

| Record name | 1-(4-Chlorophenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4340-77-6, 6141-95-3 | |

| Record name | Azobenzene, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004340776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, (4-chlorophenyl)phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chloroazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.